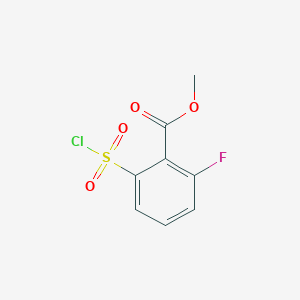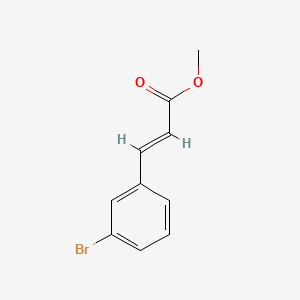![molecular formula C23H20N2O4S B2942320 (E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 327055-07-2](/img/structure/B2942320.png)
(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thiazolopyrimidine, a type of heterocyclic compound that contains both a thiazole ring and a pyrimidine ring . These types of compounds are often found in various drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Computational tools such as density functional theory (DFT) can be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the ethyl ester group could undergo hydrolysis, and the double bond in the benzylidene moiety could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar groups like the ester and the phenol could impact its solubility .Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Properties
Research on novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives, closely related to the specified compound, has shown promising antioxidant and antimicrobial properties. These compounds were evaluated for their in vitro antioxidant activity, including scavenging of hydrogen peroxide, scavenging of nitric oxide radical, and lipid peroxidation inhibitory activity. Additionally, they exhibited antibacterial activity against both gram-negative bacteria (Escheria coli, Pseudomonas aeruginosa) and gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), as well as antifungal activity against Candida albicans and Aspergillus niger (Maddila et al., 2012).
Molecular Docking Studies
Another study focused on the chemical descriptors, conformational analysis, spectroscopic insights, and molecular docking simulations of a similar pyrimidine derivative. This research aimed to understand the compound's potential biological activities through detailed DFT calculations, electronic and chemical property analysis, and molecular docking. The study provided insights into the compound's drug-likeness properties and interaction with biological targets, suggesting its potential as a promising drug for selected inhibitors (Mary et al., 2021).
Structural and Reactivity Studies
Further, research on the DFT structural and reactivity studies of a pyrimidine-6-carboxylate derivative, related to the compound , highlighted its spectroscopic, electronic, and chemical properties. Molecular docking and dynamics simulations were performed to understand the interaction between the receptor and the inhibitor ligand, indicating the compound's promising drug potential for selected inhibitors (Smitha et al., 2021).
Supramolecular Aggregation Insights
Another study on the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines provided insights into their conformational features. By varying the substituents at specific positions, significant differences in intermolecular interaction patterns were observed. This research contributes to the understanding of how structural changes affect the biological activity and properties of such compounds (Nagarajaiah & Begum, 2014).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for pyrimidine derivatives
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through a mechanism involving nucleophilic substitution . The presence of the hydroxyphenyl group could potentially enable hydrogen bonding with target proteins, influencing their function .
Biochemical Pathways
The compound is likely involved in the purine and pyrimidine biosynthesis pathways . Pyrimidines are essential components of nucleic acids and play a crucial role in many biochemical processes. The compound might affect these pathways by acting as an inhibitor or activator of certain enzymes, thereby altering the balance of nucleotide pools .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it is plausible that it is well-absorbed and distributed throughout the body. The presence of the ethyl ester group might enhance its lipophilicity, potentially improving its ability to cross biological membranes and increasing its bioavailability .
Result of Action
Given its structural features, it might interfere with the normal functioning of certain proteins or enzymes, leading to changes at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of its environment, potentially influencing its interaction with target proteins .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-3-29-22(28)19-14(2)24-23-25(20(19)16-7-5-4-6-8-16)21(27)18(30-23)13-15-9-11-17(26)12-10-15/h4-13,20,26H,3H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPVECWDPTYVAE-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)O)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)O)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2942237.png)


![N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2942243.png)
![(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B2942244.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride](/img/structure/B2942245.png)
![3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol](/img/structure/B2942247.png)
![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2942249.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2942253.png)
![7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2942254.png)
![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2942256.png)
![6-(5-Quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2942257.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone](/img/structure/B2942258.png)